(213C)octadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(213C)octadecanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids such as oleic acid. This process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a catalyst, typically nickel or palladium . The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of triglycerides found in animal fats and vegetable oils.
Chemical Reactions Analysis
Types of Reactions
(213C)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce stearic aldehyde and stearic acid.
Reduction: It can be reduced to produce stearyl alcohol.
Esterification: It reacts with alcohols to form esters, such as stearates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Esterification: Sulfuric acid is often used as a catalyst in esterification reactions.
Major Products
Oxidation: Stearic aldehyde and stearic acid.
Reduction: Stearyl alcohol.
Esterification: Stearates.
Scientific Research Applications
(213C)octadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a standard for calibrating instruments in gas chromatography and mass spectrometry.
Biology: It is used in the study of lipid metabolism and as a component of cell culture media.
Medicine: It is used in the formulation of pharmaceutical products, such as ointments and suppositories.
Industry: It is used in the production of candles, lubricants, and plastics.
Mechanism of Action
The mechanism of action of (213C)octadecanoic acid involves its interaction with cell membranes and metabolic pathways. It is known to modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes . Additionally, it can be metabolized to produce bioactive lipids that play a role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Palmitic Acid (Hexadecanoic Acid): A saturated fatty acid with a 16-carbon chain.
Oleic Acid (Octadecenoic Acid): An unsaturated fatty acid with an 18-carbon chain and one double bond.
Linoleic Acid (Octadecadienoic Acid): An unsaturated fatty acid with an 18-carbon chain and two double bonds.
Uniqueness
(213C)octadecanoic acid is unique due to its high melting point and stability, making it suitable for use in a wide range of industrial applications. Its saturated nature also makes it less prone to oxidation compared to unsaturated fatty acids like oleic and linoleic acids .
Properties
IUPAC Name |
(213C)octadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-CAAGJAQSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[13CH2]C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745720 | |
Record name | (2-~13~C)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19905-78-3 | |
Record name | (2-~13~C)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19905-78-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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